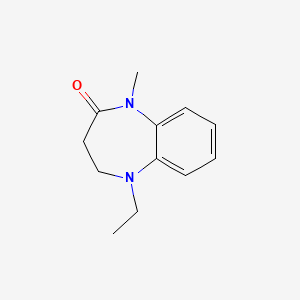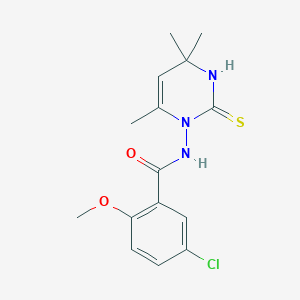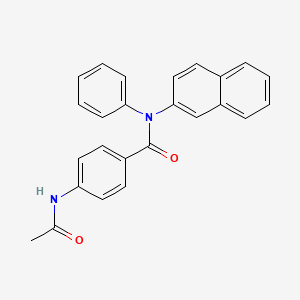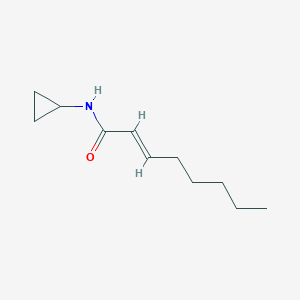![molecular formula C20H17Cl2N3O4S B11092849 3-(2,6-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11092849.png)
3-(2,6-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl isoxazole ring, and a dimethoxyphenyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL Chloride: This intermediate is synthesized by reacting 2,6-dichlorobenzoyl chloride with methyl isoxazole in the presence of a base such as pyridine.
Coupling with 2,5-DIMETHOXYPHENYL Thiourea: The intermediate is then reacted with 2,5-dimethoxyphenyl thiourea under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL Chloride: A key intermediate in the synthesis of the target compound.
2,5-DIMETHOXYPHENYL Thiourea: Another intermediate used in the synthesis.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
3-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17Cl2N3O4S |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-10-16(18(25-29-10)17-12(21)5-4-6-13(17)22)19(26)24-20(30)23-14-9-11(27-2)7-8-15(14)28-3/h4-9H,1-3H3,(H2,23,24,26,30) |
InChI Key |
YBPJPOAIEQTQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11092770.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11092789.png)
![Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11092791.png)

![3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11092795.png)

![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11092807.png)


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide](/img/structure/B11092816.png)
![1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11092827.png)
![5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B11092829.png)

